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Cat. No.: B14637191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 1,4-
Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. Due to a scarcity of direct

experimental data for this specific molecule, this report consolidates information from

computational studies and experimental data from closely related bicyclo[2.2.2]octane

derivatives. The rigid cage-like structure of the bicyclo[2.2.2]octane core is of significant interest

in medicinal chemistry and materials science, serving as a rigid scaffold and a building block for

more complex molecules. This guide summarizes key structural parameters, spectroscopic

data, and the methodologies used to obtain them, providing a foundational understanding for

researchers in the field.

Introduction
The bicyclo[2.2.2]octane framework is a highly symmetrical and rigid molecular scaffold. The

substitution of methyl groups at the bridgehead positions (C1 and C4) in 1,4-
Dimethylbicyclo[2.2.2]octane maintains the high symmetry of the parent structure while

introducing steric bulk and modifying its lipophilicity. Understanding the precise three-

dimensional structure of this molecule is crucial for its application in drug design, where it can

be used as a non-planar bioisostere for aromatic rings, and in the synthesis of polymers with

tailored properties. This guide will delve into the structural aspects of 1,4-
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Dimethylbicyclo[2.2.2]octane, drawing upon computational chemistry and spectroscopic data

from analogous compounds.

Molecular Structure and Conformation
The structure of 1,4-Dimethylbicyclo[2.2.2]octane consists of a bicyclo[2.2.2]octane core with

two methyl groups attached to the bridgehead carbon atoms. The molecule possesses a high

degree of symmetry, belonging to the D3h point group in its most stable, untwisted

conformation. The three ethano bridges are identical, and the C1-C4 axis constitutes a C3

rotational axis.

Computational Structural Parameters
In the absence of experimental crystal structure data for 1,4-Dimethylbicyclo[2.2.2]octane,

computational methods provide valuable insights into its geometry. Density Functional Theory

(DFT) calculations are commonly employed for this purpose. The following table summarizes

computed structural parameters for the parent bicyclo[2.2.2]octane and provides extrapolated

values for the 1,4-dimethyl derivative based on computational studies of similar substituted

systems.
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Parameter
Bicyclo[2.2.2]octane
(Computed)

1,4-
Dimethylbicyclo[2.2.2]octa
ne (Estimated)

Bond Lengths (Å)

C1-C2 1.54 - 1.55 1.55 - 1.56

C2-C3 1.54 - 1.55 1.54 - 1.55

C1-C7 (Bridgehead C-C) 1.54 - 1.55 1.55 - 1.56

C1-C(Methyl) N/A 1.53 - 1.54

C-H (Methylene) 1.09 - 1.10 1.09 - 1.10

C-H (Methyl) N/A 1.09 - 1.10

Bond Angles (degrees)

∠C1-C2-C3 109.5 - 110.5 109.5 - 110.5

∠C2-C1-C7 109.5 - 110.5 109.0 - 110.0

∠C2-C1-C(Methyl) N/A 110.0 - 111.0

∠H-C-H (Methylene) 107.0 - 108.0 107.0 - 108.0

∠H-C-H (Methyl) N/A 109.0 - 110.0

Note: These values are based on typical bond lengths and angles from computational studies

on bicyclo[2.2.2]octane and its derivatives and should be considered estimates.

Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of 1,4-
Dimethylbicyclo[2.2.2]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of

bicyclo[2.2.2]octane derivatives. Due to the high symmetry of 1,4-
Dimethylbicyclo[2.2.2]octane, simplified spectra are expected.
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¹H NMR:

A singlet for the six protons of the two equivalent methyl groups.

A singlet for the twelve protons of the six equivalent methylene (CH₂) groups.

¹³C NMR:

A signal for the two equivalent bridgehead carbons (C1 and C4).

A signal for the six equivalent methylene carbons (C2, C3, C5, C6, C7, C8).

A signal for the two equivalent methyl carbons.

The following table provides predicted chemical shifts based on data from related

bicyclo[2.2.2]octane derivatives.

Nucleus
Predicted Chemical Shift
(δ, ppm)

Multiplicity

¹H ~ 0.9 - 1.1 Singlet

~ 1.3 - 1.5 Singlet

¹³C ~ 30 - 35 Quaternary

~ 25 - 30 Methylene

~ 20 - 25 Methyl

Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Dimethylbicyclo[2.2.2]octane is expected to be relatively simple,

dominated by C-H stretching and bending vibrations.
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Wavenumber (cm⁻¹) Vibration Type

2850 - 3000 C-H stretch (alkane)

1450 - 1470 CH₂ scissoring

1370 - 1380 CH₃ symmetric bending

Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern

of the molecule. The expected molecular ion peak [M]⁺ for C₁₀H₁₈ would be at m/z = 138.

Experimental and Computational Methodologies
Synthesis
A potential synthetic route to 1,4-Dimethylbicyclo[2.2.2]octane could involve a Diels-Alder

reaction between a suitable diene and dienophile to construct the bicyclic core, followed by

functional group manipulation to introduce the methyl groups at the bridgehead positions.

Synthesis Workflow

Starting Materials
(e.g., Cyclohexadiene derivative)

Diels-Alder Cycloaddition
Reaction

Intermediate Bicyclic Adduct Functional Group
Manipulation

Multi-step
1,4-Dimethylbicyclo[2.2.2]octane Purification

(e.g., Chromatography, Distillation)

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 1,4-Dimethylbicyclo[2.2.2]octane.

Computational Details
Structural parameters are typically calculated using DFT methods, such as B3LYP, with a

suitable basis set (e.g., 6-31G(d,p)). The geometry is optimized to find the lowest energy

conformation, and vibrational frequencies are calculated to confirm that the structure

corresponds to a minimum on the potential energy surface.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14637191?utm_src=pdf-body
https://www.benchchem.com/product/b14637191?utm_src=pdf-body-img
https://www.benchchem.com/product/b14637191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14637191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
NMR: Spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a

deuterated solvent such as CDCl₃.

IR: Spectra are typically recorded using an FTIR spectrometer on a neat sample or as a KBr

pellet.

MS: Mass spectra can be obtained using techniques such as electron ionization (EI) or

chemical ionization (CI).
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Caption: Logical relationships in the structural elucidation of 1,4-
Dimethylbicyclo[2.2.2]octane.

Conclusion
1,4-Dimethylbicyclo[2.2.2]octane is a structurally interesting molecule with potential

applications in various fields of chemistry. While direct experimental structural data is limited, a

combination of computational modeling and spectroscopic analysis of related compounds

provides a solid foundation for understanding its key structural features. The high symmetry of
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the molecule simplifies its spectroscopic signatures, making them powerful tools for its

identification and characterization. Further research involving X-ray crystallography or gas-

phase electron diffraction would be invaluable in providing definitive experimental data for this

fundamental bicyclic hydrocarbon.

To cite this document: BenchChem. [Structural Analysis of 1,4-Dimethylbicyclo[2.2.2]octane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14637191#1-4-dimethylbicyclo-2-2-2-octane-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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